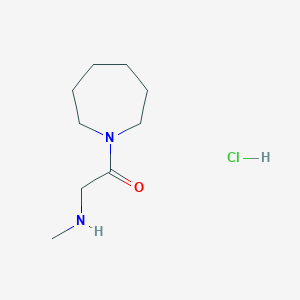

1-(1-Azepanyl)-2-(methylamino)-1-ethanone hydrochloride

描述

1-(1-Azepanyl)-2-(methylamino)-1-ethanone hydrochloride is a synthetic aminoketone derivative characterized by a seven-membered azepane ring linked to a methylamino-substituted ethanone backbone. Its hydrochloride salt form enhances water solubility, making it suitable for pharmacological research. Structurally, it belongs to the cathinone analog family, which typically features a β-keto-amine motif.

属性

IUPAC Name |

1-(azepan-1-yl)-2-(methylamino)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O.ClH/c1-10-8-9(12)11-6-4-2-3-5-7-11;/h10H,2-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWXJQXHMNOQMNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)N1CCCCCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Preparation of 1-(1-Azepanyl)-1-ethanone Intermediate

- Reagents: Azepane and acetyl chloride or acetone derivatives

- Procedure: Azepane is reacted with acetyl chloride under controlled conditions, often in an anhydrous solvent such as methanol or tetrahydrofuran (THF), to yield the ketone intermediate. The reaction is typically carried out under inert atmosphere to avoid side reactions.

- Conditions: Dropwise addition of acetyl chloride to azepane solution at low temperature (0–5 °C), stirring for 1 hour or until completion monitored by TLC or HPLC.

- Outcome: The intermediate 1-(1-azepanyl)-1-ethanone is isolated, often as a crude product used directly in the next step without further purification.

Introduction of the Methylamino Group

- Reagents: Methylamine or methylamino derivatives

- Procedure: The ketone intermediate undergoes aminomethylation by reaction with methylamine in THF or methanol. This step can be performed under nitrogen atmosphere to prevent oxidation and moisture interference.

- Conditions: Cooling the methylamine solution in an ice-salt bath (0–5 °C), followed by slow addition of the ketone intermediate solution. The mixture is stirred for 1–2 hours to ensure complete reaction.

- Notes: The reaction progress is monitored by HPLC or TLC. The product is then converted to the hydrochloride salt by treatment with hydrogen chloride in THF or methanol at 0 °C for 30 minutes.

Formation of Hydrochloride Salt

- The free base is treated with gaseous or solution hydrogen chloride to form the hydrochloride salt, which precipitates as a fine white powder.

- The salt is isolated by filtration and drying under reduced pressure.

- This salt form improves compound stability and facilitates handling.

Representative Synthesis Example (Adapted)

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Azepane + Acetyl chloride in anhydrous MeOH, 0–5 °C, 1 h | Formation of 1-(1-azepanyl)-1-ethanone intermediate | ~90 | Inert atmosphere recommended |

| 2 | Intermediate + Methylamine in THF, 0–5 °C, 2 h | Aminomethylation to introduce methylamino group | 85–90 | Reaction monitored by HPLC/TLC |

| 3 | Reaction mixture + HCl in THF, 0 °C, 0.5 h | Conversion to hydrochloride salt | >90 | Fine white powder isolated |

Analytical and Research Findings

Purity and Characterization:

The hydrochloride salt is characterized by 1H NMR, showing distinct peaks corresponding to the azepane ring protons and methylamino group. The salt form exhibits improved solubility in polar solvents and enhanced stability.Reaction Monitoring:

High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are routinely used to monitor reaction progress and purity.Yield Optimization:

Reaction time, temperature, and reagent stoichiometry critically influence yields. Lower temperatures reduce side reactions and improve selectivity.Safety and Handling:

The use of anhydrous conditions and inert atmosphere is crucial to avoid hydrolysis and oxidation. Hydrogen chloride handling requires proper ventilation and protective equipment.

Summary Table of Preparation Parameters

| Parameter | Typical Value/Condition | Impact on Synthesis |

|---|---|---|

| Solvent | Anhydrous methanol or THF | Ensures solubility and reaction control |

| Temperature | 0–5 °C for main reactions | Minimizes side reactions |

| Reaction Time | 1–2 hours per step | Ensures completion without degradation |

| Atmosphere | Nitrogen or inert gas | Prevents oxidation and moisture interference |

| Reagent Stoichiometry | Slight excess of acetyl chloride and methylamine | Drives reaction to completion |

| Salt Formation | HCl in THF or MeOH at 0 °C | Stabilizes product as hydrochloride salt |

| Yield | 85–91% overall | High efficiency with optimized conditions |

化学反应分析

Types of Reactions

1-(1-Azepanyl)-2-(methylamino)-1-ethanone hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.

科学研究应用

1-(1-Azepanyl)-2-(methylamino)-1-ethanone hydrochloride has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological systems.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 1-(1-Azepanyl)-2-(methylamino)-1-ethanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Table 1: Structural and Functional Comparison of Selected Aminoketone Derivatives

Structural Differences and Implications

- Azepane vs. Phenyl Rings: The azepane ring in the target compound introduces conformational flexibility and reduced aromaticity compared to phenyl-substituted cathinones (e.g., 3-methyl methcathinone, 4-FMC). This may lower affinity for monoamine transporters but improve metabolic stability .

- Hydroxy Substituents : The 4-hydroxypiperidine analog () has increased polarity due to the hydroxyl group, likely reducing blood-brain barrier penetration compared to the azepane derivative .

- Alkyl Chain Modifications: 4-Fluorobuphedrone’s extended butanone chain may enhance lipophilicity and prolong activity compared to ethanone-based compounds .

Pharmacological and Toxicological Insights

- CNS Stimulation: Cathinones like 3-methyl methcathinone and 4-FMC exhibit robust dopamine/norepinephrine reuptake inhibition. The azepane derivative’s activity remains theoretical but may show attenuated stimulant effects due to reduced aromatic interactions .

- Vasoconstrictive Activity : Adrenalone’s dihydroxyphenyl group enables α-adrenergic receptor agonism, a property absent in azepane or fluorophenyl analogs .

- Metabolism : Fluorine substitution in 4-FMC enhances metabolic stability by resisting oxidative degradation, whereas azepane’s saturated structure may reduce cytochrome P450-mediated metabolism .

Physicochemical Properties

- Solubility : All hydrochloride salts exhibit high water solubility, critical for bioavailability. Polar groups (e.g., hydroxyl in 4-hydroxypiperidine analog) further modulate solubility .

- Polar Surface Area (PSA): The azepane derivative’s PSA (~49.3 Ų, estimated) is comparable to 1-(3-hydroxyphenyl)-2-(methylamino)ethanone hydrochloride (), suggesting similar permeability profiles .

生物活性

1-(1-Azepanyl)-2-(methylamino)-1-ethanone hydrochloride, also known by its chemical identifier 1220033-40-8 , is a compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This compound features an azepane ring and a methylamino group attached to an ethanone backbone, which contributes to its unique properties.

Chemical Structure

The structural formula of this compound can be represented as:

This structure is essential for understanding its interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within the body. It is thought to modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the context of its application, which may include:

- Inhibition of Kinases : Research indicates that compounds similar to this one can inhibit kinases such as casein kinase 1 (CK1), which plays a crucial role in cancer development .

- Potential Anticancer Properties : There is evidence suggesting that this compound may be effective against certain types of cancer, including hematological cancers and colon cancer, by inhibiting specific cellular pathways involved in tumor growth .

Case Studies and Research Findings

Research into the biological activity of this compound has yielded promising results. Below are key findings from various studies:

Safety and Toxicity

While the biological activity is promising, it is crucial to consider safety profiles. Current data on toxicity and safety hazards for this compound is limited but suggests a need for further investigation into its pharmacokinetics and toxicological effects .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(1-Azepanyl)-2-(methylamino)-1-ethanone hydrochloride, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via reductive amination between 1-azepanamine and a methylamino ethanone precursor. Optimization involves adjusting reaction parameters such as solvent polarity (e.g., THF or methanol), temperature (0–60°C), and reducing agents (e.g., sodium cyanoborohydride). Reaction progress should be monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track intermediate formation and purity. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt .

Q. How should researchers characterize the structural integrity and purity of this compound?

- Methodological Answer :

- Spectroscopic Analysis : Use Fourier-transform infrared spectroscopy (FT-IR) to confirm functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹). Nuclear magnetic resonance (NMR; ¹H and ¹³C) identifies proton and carbon environments, particularly the azepane ring and methylamino groups.

- Mass Spectrometry : Electrospray ionization (ESI-MS) or electron ionization (EI-MS) validates the molecular ion peak and fragmentation pattern.

- X-ray Crystallography : Resolves stereochemical configuration and crystal packing, if single crystals are obtainable .

Q. What are the optimal storage conditions to ensure compound stability?

- Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (N₂ or Ar) at 2–8°C to prevent degradation. Conduct periodic stability assessments via HPLC to detect hydrolysis or oxidation byproducts. Desiccants (e.g., silica gel) should be used to mitigate moisture absorption, which can destabilize the hydrochloride salt .

Advanced Research Questions

Q. How can researchers address discrepancies in reported solubility profiles across different solvents?

- Methodological Answer : Perform systematic solubility studies in solvents like DMSO, water, and ethanol under controlled temperatures (e.g., 25°C and 37°C). Quantify solubility using UV-Vis spectroscopy (for chromophores) or gravimetric analysis. Apply quantitative structure-property relationship (QSPR) models or neural networks to predict solubility based on molecular descriptors (e.g., logP, polar surface area) .

Q. What methodologies are suitable for studying its interaction with biological targets (e.g., receptors or enzymes)?

- Methodological Answer :

- Biophysical Assays : Surface plasmon resonance (SPR) measures real-time binding kinetics (ka, kd) and affinity (KD). Isothermal titration calorimetry (ITC) provides thermodynamic data (ΔH, ΔS).

- Computational Modeling : Molecular docking (e.g., AutoDock) predicts binding modes, while molecular dynamics simulations assess stability of ligand-target complexes.

- In Vitro Validation : Enzyme inhibition assays (e.g., IC₅₀ determination) or cell-based assays (e.g., cAMP modulation) validate functional activity .

Q. How can conflicting data on metabolic stability in different model systems (e.g., liver microsomes vs. hepatocytes) be resolved?

- Methodological Answer : Conduct parallel in vitro metabolism studies using liver microsomes and primary hepatocytes. Quantify parent compound depletion and metabolite formation via LC-MS/MS. Calculate intrinsic clearance (CLint) and half-life (t₁/₂) to compare metabolic pathways. Supplement with cytochrome P450 inhibition assays to identify enzymes responsible for degradation .

Q. What strategies are recommended for analyzing degradation products under varying pH conditions?

- Methodological Answer : Perform forced degradation studies by incubating the compound in buffers at pH 1–13. Monitor degradation kinetics using HPLC coupled with diode-array detection (DAD). Isolate and identify major degradation products via high-resolution mass spectrometry (HR-MS) and tandem MS/MS fragmentation. Compare results to stability guidelines from regulatory agencies (e.g., ICH Q1A) .

Key Considerations for Experimental Design

- Contradictory Data Analysis : When encountering conflicting literature data (e.g., divergent melting points or bioactivity), replicate experiments under standardized conditions (solvent, temperature, instrumentation). Use statistical tools (e.g., ANOVA) to assess variability and confirm reproducibility.

- Safety Protocols : Always handle the compound in a chemical fume hood with PPE (gloves, lab coat, goggles) due to potential irritancy. Refer to safety data sheets (SDS) for emergency procedures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。